4-((4-chlorophenyl)sulfonyl)-N-(thiazol-2-yl)butanamide
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Overview
Description
4-((4-chlorophenyl)sulfonyl)-N-(thiazol-2-yl)butanamide is a synthetic organic compound that features a sulfonyl group attached to a chlorophenyl ring, a thiazole ring, and a butanamide moiety
Scientific Research Applications
4-((4-chlorophenyl)sulfonyl)-N-(thiazol-2-yl)butanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
Target of Action
Similar compounds have been reported to inhibit type iii secretion in gram-negative bacteria
Mode of Action
It’s worth noting that compounds with similar structures have been reported to inhibit type iii secretion in gram-negative bacteria . This inhibition disarms the pathogen and allows the host immune system to clear the infection .
Biochemical Pathways
The compound potentially affects the type III secretion pathway in Gram-negative bacteria . This pathway is used by bacteria to evade the human immune system and establish disease . By inhibiting this pathway, the compound could potentially disarm the bacteria and allow the host immune system to clear the infection .
Result of Action
The potential result of the compound’s action is the inhibition of type III secretion in Gram-negative bacteria . This could potentially disarm the bacteria and allow the host immune system to clear the infection . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-chlorophenyl)sulfonyl)-N-(thiazol-2-yl)butanamide typically involves multiple steps. One common route starts with the chlorination of phenylsulfonyl chloride to introduce the chlorine atom. This is followed by the formation of the thiazole ring through a cyclization reaction involving a thioamide and an α-haloketone. The final step involves the coupling of the thiazole derivative with butanamide under appropriate conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
4-((4-chlorophenyl)sulfonyl)-N-(thiazol-2-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide, and a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
- 4-((4-chlorophenyl)sulfonyl)-N-(thiazol-2-yl)acetamide
- 4-((4-chlorophenyl)sulfonyl)-N-(thiazol-2-yl)propionamide
- 4-((4-chlorophenyl)sulfonyl)-N-(thiazol-2-yl)benzamide
Uniqueness
4-((4-chlorophenyl)sulfonyl)-N-(thiazol-2-yl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the butanamide moiety, in particular, may influence its solubility, stability, and interaction with biological targets compared to its analogs.
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-N-(1,3-thiazol-2-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3S2/c14-10-3-5-11(6-4-10)21(18,19)9-1-2-12(17)16-13-15-7-8-20-13/h3-8H,1-2,9H2,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWQSTEGWQPFMRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)CCCC(=O)NC2=NC=CS2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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